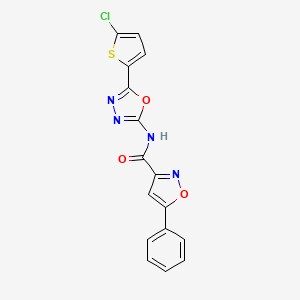

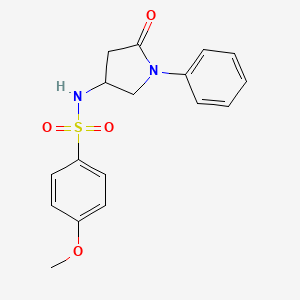

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorothiophene group could potentially be introduced via a nucleophilic aromatic substitution reaction . The oxadiazole and isoxazole rings could be formed via cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall polarity of the molecule and could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorothiophene group could potentially undergo further substitution reactions . The oxadiazole and isoxazole rings might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications

Anticancer Potential

Research into derivatives of 1,2,4-oxadiazoles, closely related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide, has shown promising anticancer activities. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole demonstrated induction of apoptosis in various cancer cell lines, including breast and colorectal cancers. The mechanism involves cell cycle arrest followed by apoptosis induction, pinpointing the potential of such compounds as anticancer agents. This discovery provides a foundational basis for exploring the specific compound for similar or enhanced anticancer effects (Zhang et al., 2005).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of 1,3,4-oxadiazole derivatives have also highlighted their significant antimicrobial and antifungal activities. This suggests the potential utility of this compound in developing new antimicrobial agents. For instance, compounds with a similar structural framework have shown to possess significant activities against bacterial and fungal strains, indicating the potential for the development of new treatments for infectious diseases (Babu et al., 2012).

Insecticidal Activity

Moreover, derivatives containing the 1,2,4-oxadiazole moiety have been explored for their insecticidal properties. The research into anthranilic diamide analogues with 1,2,4-oxadiazole rings has yielded compounds with high mortality rates against certain pests at relatively low concentrations, indicating the potential of this compound for pest management applications (Liu et al., 2017).

Antidiabetic Screening

The exploration of 1,3,4-oxadiazole derivatives in antidiabetic studies has also been conducted, showcasing the potential for compounds like this compound to serve as antidiabetic agents. Such compounds have been evaluated for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion, indicating a possible role in diabetes management (Lalpara et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been known to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles, metabolism pathways, and excretion rates . These factors significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4O3S/c17-13-7-6-12(25-13)15-19-20-16(23-15)18-14(22)10-8-11(24-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYTZJWCIHRZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)

![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![Ethyl 2-[1,7-dimethyl-2,4-dioxo-8-(oxolan-2-ylmethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2779640.png)

![5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran](/img/structure/B2779641.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2779643.png)

![1-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2779647.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride](/img/structure/B2779652.png)